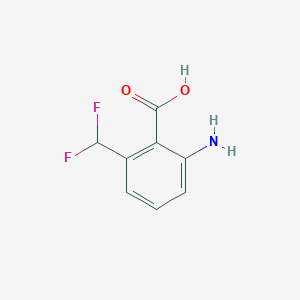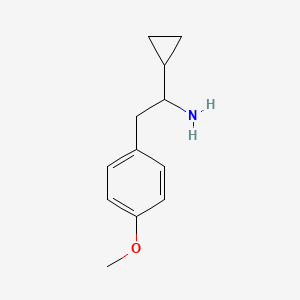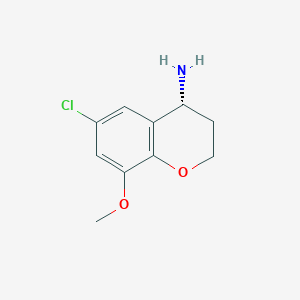
(R)-6-Chloro-8-methoxychroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Chloro-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure includes a chroman ring system substituted with a chlorine atom at the 6-position, a methoxy group at the 8-position, and an amine group at the 4-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the chroman ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group at the 8-position can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Amination: The amine group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of ®-6-Chloro-8-methoxychroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
®-6-Chloro-8-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted chroman derivatives.
科学研究应用
®-6-Chloro-8-methoxychroman-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It can influence the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
相似化合物的比较
Similar Compounds
6-Chloro-8-methoxychroman-4-amine: Lacks the ®-configuration, which may affect its biological activity and properties.
6-Chloro-8-methoxychroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical reactivity and biological effects.
6-Chloro-8-methoxychroman-4-carboxylic acid: Features a carboxylic acid group, which significantly alters its chemical and biological properties.
Uniqueness
®-6-Chloro-8-methoxychroman-4-amine is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This stereochemistry may result in higher selectivity and potency in certain applications compared to its non-chiral or differently configured analogs.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
(4R)-6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
InChI 键 |
HYPCZPWEOVDYDI-MRVPVSSYSA-N |
手性 SMILES |
COC1=CC(=CC2=C1OCC[C@H]2N)Cl |
规范 SMILES |
COC1=CC(=CC2=C1OCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



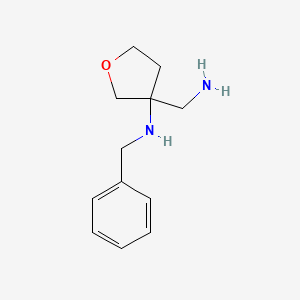
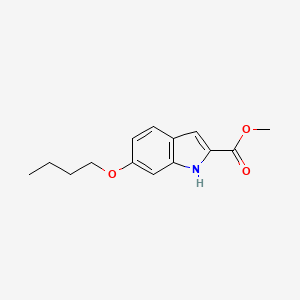
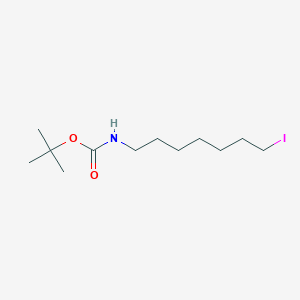
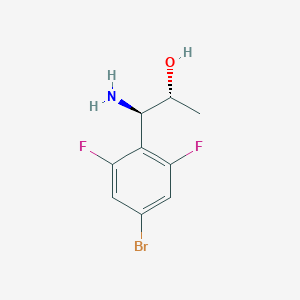
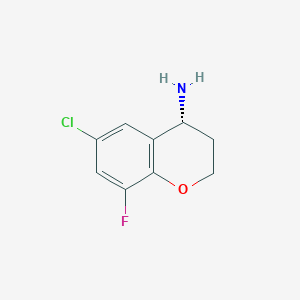
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
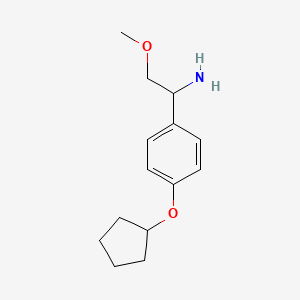
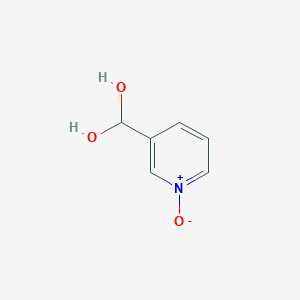

![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine](/img/structure/B15233781.png)

